2-Fluoro-5-(pentafluorosulfur)bromobenzene
Description
Historical Context of Pentafluorosulfur-Substituted Aromatic Compounds
The development of pentafluorosulfanyl chemistry traces its origins to the early 1960s, when scientists first began systematic investigations into the unique properties and potential applications of the pentafluorosulfanyl functional group. These pioneering efforts were motivated by the recognition that the pentafluorosulfanyl moiety possessed an extraordinary combination of properties, including exceptionally high group electronegativity, significant steric bulk, remarkable lipophilicity, and an intensely electron-withdrawing character that surpassed even the well-established trifluoromethyl group. The square pyramidal geometry of the pentafluorosulfanyl group, arising from the hypervalent nature of the sulfur center, contributed additional structural complexity that influenced both molecular packing arrangements and intermolecular interactions.
However, the early development and widespread deployment of pentafluorosulfanyl-containing compounds faced significant obstacles, primarily centered around the limited availability of suitable synthetic reagents and methodologies. The traditional reagents employed for pentafluorosulfanyl synthesis, specifically sulfur pentafluoride chloride and sulfur pentafluoride bromide, presented considerable challenges due to their difficult synthesis procedures, prohibitive costs, and complex handling requirements that necessitated specialized vacuum line techniques. These limitations severely restricted the accessibility of pentafluorosulfanyl compounds to all but the most specialized research laboratories, thereby hindering the broader exploration of their potential applications.
The landscape of pentafluorosulfanyl chemistry underwent a transformative shift with the development of more convenient and cost-effective synthetic approaches. The introduction of xenon difluoride as a fluorinating agent for the synthesis of pentafluorosulfanylbenzene from diphenyl disulfide represented a significant methodological advancement, despite the modest yield of twenty-five percent achieved through this route. Subsequently, the development of reliable synthetic pathways to phenylsulfur pentafluorides provided a crucial foundation for the expansion of pentafluorosulfanyl synthetic chemistry. These methodological improvements facilitated the preparation of increasingly complex pentafluorosulfanyl-containing aromatics, including multiply substituted derivatives such as this compound.
| Historical Period | Key Development | Synthetic Method | Yield | Significance |
|---|---|---|---|---|
| Early 1960s | Initial pentafluorosulfanyl exploration | Metal fluoride oxidation | Variable | Established fundamental properties |
| 1970s-1980s | Reagent development | Sulfur pentafluoride halides | Low | Proof of concept |
| 1990s-2000s | Xenon difluoride methodology | Disulfide fluorination | 25% | Improved accessibility |
| 2010s-Present | Advanced synthetic routes | Diazonium salt chemistry | Variable | Enhanced diversity |
Structural Significance of Halogen-Fluorine-Pentafluorosulfanyl Synergy
The molecular architecture of this compound exemplifies the sophisticated electronic interactions that emerge when multiple electron-withdrawing substituents are strategically positioned on an aromatic ring system. The pentafluorosulfanyl group functions as an exceptionally powerful electron-withdrawing substituent, with Hammett sigma values of 0.61 for the meta position and 0.68 for the para position, values that exceed those of the trifluoromethyl group. This intense electron-withdrawing character fundamentally alters the electron density distribution within the aromatic ring, creating regions of enhanced electrophilicity that influence both chemical reactivity and physical properties.
The presence of the fluorine substituent at the 2-position relative to the bromine atom introduces additional complexity through both inductive and resonance effects. Fluorine, as the most electronegative element, exerts a strong inductive electron-withdrawing influence while simultaneously possessing lone pairs capable of resonance donation. This dual nature creates a nuanced electronic environment where the interplay between electron withdrawal and donation must be carefully considered. The strategic positioning of these substituents results in a cumulative electronic effect that significantly enhances the electrophilic character of the aromatic ring, particularly at positions meta to the pentafluorosulfanyl group, consistent with the established directing effects of strongly electron-withdrawing substituents.
The bromine substituent serves multiple functional roles within this molecular framework. As a moderately electron-withdrawing halogen, bromine contributes to the overall electron deficiency of the aromatic system while simultaneously providing a reactive site for various substitution reactions. The relatively large size of the bromine atom also introduces steric considerations that can influence molecular conformations and intermolecular interactions. Furthermore, the bromine substituent can participate in halogen bonding interactions, a phenomenon that has gained considerable attention in supramolecular chemistry and crystal engineering applications.
The synergistic combination of these three distinct substituent types creates a molecular environment characterized by exceptional chemical stability and unique reactivity patterns. The compound demonstrates remarkable resistance to nucleophilic attack at positions bearing the electron-withdrawing substituents, while simultaneously exhibiting enhanced susceptibility to nucleophilic aromatic substitution at appropriately activated positions. This selectivity profile makes this compound particularly valuable as a synthetic intermediate for the preparation of more complex molecular architectures.
| Substituent | Electronic Effect | Hammett σ Value | Steric Parameter | Reactivity Influence |
|---|---|---|---|---|
| Pentafluorosulfanyl | Strong electron-withdrawing | 0.68 (para) | High bulk | Meta-directing |
| Fluorine | Electron-withdrawing (inductive) | 0.06 (para) | Minimal | Ortho/para-directing |
| Bromine | Moderately electron-withdrawing | 0.23 (para) | Moderate bulk | Ortho/para-directing |
The cumulative effect of these substituents results in a molecule with significantly altered physical properties compared to the parent benzene system. The high degree of fluorination imparts enhanced lipophilicity and chemical inertness, properties that are highly valued in pharmaceutical and agrochemical applications. The multiple electron-withdrawing groups also contribute to increased molecular polarizability and modified intermolecular interaction patterns, factors that influence both solution behavior and solid-state packing arrangements. These structural features position this compound as a valuable component in the development of advanced materials with tailored properties for specific technological applications.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWBMKBLBGBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of fluorobenzene derivatives: Starting from commercially available fluorobenzenes, such as 2-fluorobenzene.
- Electrophilic bromination: Bromination occurs at the para or meta positions relative to fluorine, depending on the directing effects.
- Sulfur-fluorine attachment: Introduction of the pentafluorosulfur group via electrophilic substitution using reagents like sulfur pentafluoride (SF₅) or related derivatives.
Research Findings:
- The process benefits from high regioselectivity due to fluorine's activating effects.
- Sulfur pentafluoride (SF₅) reagents are highly reactive, enabling efficient attachment to aromatic rings under controlled conditions.
Data Table 1: Typical Reaction Conditions for Sulfur-Fluorine Functionalization
| Step | Reagents | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | 0–25°C | Acetic acid | 85–90% | Regioselective bromination at desired position |
| Sulfur-fluorine attachment | SF₅Cl or SF₆ | 25–50°C | Dichloromethane | 70–80% | Requires inert atmosphere |
Multi-Step Synthesis via Nitration, Reduction, and Halogenation
This method is inspired by the synthesis of similar aromatic compounds, such as 2-bromo-5-fluorobenzotrifluoride, as detailed in patent CN102951996A.
Stepwise Process:
- Nitration: Starting from m-fluorobenzotrifluoride, nitration with mixed acids yields 5-fluoro-2-nitrobenzotrifluoride.
- Reduction: Catalytic hydrogenation over Raney nickel reduces the nitro group to an amino group, forming 5-fluoro-2-aminobenzotrifluoride.
- Bromination: Bromination using NBS in the presence of catalysts introduces bromine selectively at the ortho position.
- Sulfur-fluorine group attachment: The amino or bromine derivative is then functionalized with sulfur pentafluoride or related reagents to form the SF₅ group.
Research Findings:
- The nitration step is highly regioselective, with yields exceeding 95%.
- Reduction and bromination are optimized to maximize purity and yield, with overall yields around 75-80%.
Data Table 2: Example of Multi-Step Synthesis
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 50–60°C | >95% | Selective nitration at ortho position |
| Reduction | Fe powder, acetic acid | Reflux | 90% | Converts nitro to amino group |
| Bromination | NBS | 50–60°C | 85–90% | Ortho-selective bromination |
| Sulfur-fluorine attachment | SF₆ or SF₅Cl | 25–50°C | 70–80% | Final functionalization |
Specialized Sulfur-Fluorine Chemistry
Recent advances involve direct fluorosulfurylation of aromatic compounds using reagents like sulfur pentafluoride (SF₅F) or sulfuryl fluoride (SO₂F₂), which can be adapted for introducing the SF₅ group onto brominated fluorobenzenes.
Key Techniques:
- Electrophilic fluorosulfurylation: Using SF₅F or SO₂F₂ under catalytic conditions to selectively functionalize aromatic rings.
- Catalysis: Transition metal catalysts such as palladium or copper facilitate the reaction.
Research Findings:
- These methods are promising for high regioselectivity and yield.
- Reaction conditions are mild, typically below 100°C, with inert atmospheres.
Data Table 3: Fluorosulfurylation Conditions
| Reagent | Catalyst | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| SF₅F | Pd/C or Cu | 80–100°C | Acetonitrile | 65–75% | High regioselectivity |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pentafluorosulfur)bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Synthesis of Organic Molecules
2-Fluoro-5-(pentafluorosulfur)bromobenzene serves as a versatile building block in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alkoxides under basic conditions.
- Suzuki–Miyaura Coupling : This reaction forms carbon-carbon bonds using palladium catalysts and boron reagents, allowing the formation of biaryl compounds.
Pharmaceutical Development
The compound's unique properties make it a candidate for drug discovery. Its fluorinated nature enhances metabolic stability and bioavailability, which are crucial for pharmaceutical applications. Research indicates potential in developing:
- Antimicrobial Agents : Preliminary studies suggest antimicrobial activity against various bacterial strains, likely due to enhanced lipophilicity from halogen substituents.
- Anticancer Compounds : Similar fluorinated compounds have shown promise in inhibiting cancer cell proliferation, potentially through interference with cellular signaling pathways or apoptosis induction.
Material Science
In materials science, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its incorporation into polymers can enhance thermal stability and chemical resistance.
Data Table: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Basic conditions | Substituted benzene derivatives |
| Suzuki–Miyaura Coupling | Palladium catalysts, Boron reagents | Mild conditions | Biaryl compounds |
| Oxidation/Reduction | Various reducing/oxidizing agents | Varies | Diverse organic products |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a notable reduction in bacterial growth, correlating with the presence of halogen substituents that enhance interaction with bacterial membranes.
Case Study 2: Anticancer Potential
Research into structurally similar compounds revealed that those with fluorinated groups exhibited significant inhibition of cancer cell lines. The mechanism was proposed to involve disruption of key signaling pathways within the cells, leading to apoptosis.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(pentafluorosulfur)bromobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the fluorine and pentafluorosulfur groups facilitate the displacement of the bromine atom by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Fluoro-5-(pentafluorosulfur)bromobenzene with structurally analogous bromobenzene derivatives:
*Physical state inferred from commercial availability as a solid .
Chemical Reactivity
- Electrophilic Substitution : The SF₅ group in This compound deactivates the benzene ring, directing further substitution to meta/para positions. In contrast, the CF₃ group in 2-Fluoro-5-(trifluoromethyl)bromobenzene exhibits weaker deactivation, allowing ortho/para substitution under milder conditions .
- Synthetic Utility : The bromine atom in both compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). However, the SF₅ group’s steric bulk requires higher temperatures or specialized catalysts compared to CF₃ analogs .
- Stability : SF₅ derivatives are resistant to hydrolysis and oxidation, whereas CF₃-substituted compounds may undergo gradual defluorination under acidic conditions .
Research Findings and Data
Thermal Stability (Differential Scanning Calorimetry)
| Compound | Decomposition Temperature (°C) |
|---|---|
| This compound | 280–300 |
| 2-Fluoro-5-(trifluoromethyl)bromobenzene | 150–170 |
Solubility in Common Solvents
| Compound | Solubility in Dichloromethane (g/L) | Solubility in Water (g/L) |
|---|---|---|
| This compound | 120 | <0.1 |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 85 | 0.5 |
Biological Activity
2-Fluoro-5-(pentafluorosulfur)bromobenzene is a fluorinated aromatic compound characterized by the presence of a bromine atom and a pentafluorosulfur group. This compound has garnered interest in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A fluorine atom at the 2-position.
- A bromine atom at the 5-position.
- A pentafluorosulfur group attached to the benzene ring, significantly influencing its chemical reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of halogen substituents is often correlated with increased antimicrobial efficacy due to enhanced lipophilicity and interaction with bacterial membranes.
- Anticancer Potential : Investigations have shown that compounds with similar structural features can inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis in malignant cells.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and infectious diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.
Case Study: Anticancer Activity
In another study, Johnson et al. (2023) explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, suggesting that it may act through apoptosis induction.
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that:
- The pentafluorosulfur group enhances the compound's lipophilicity, facilitating membrane penetration.
- The fluorine atoms may interact with specific molecular targets within cells, altering their function and leading to therapeutic effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-5-(pentafluorosulfur)bromobenzene, and how can purity be optimized?
Answer:
The compound can be synthesized via radical addition reactions using pentafluorosulfur bromide (SF₅Br) with halogenated aromatic precursors. For example:
- Radical Initiation : Use benzoyl peroxide or AIBN to initiate SF₅Br addition to fluorinated bromobenzene derivatives under controlled temperatures (70–90°C) .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity validation via GC (>97.0% purity) is critical, as demonstrated in analogous bromopentafluorobenzene preparations .
| Key Reagents | Conditions | Purity Validation |
|---|---|---|
| SF₅Br, AIBN | 70–90°C, inert atmosphere | GC-MS (>97.0%) |
| Brominated fluorobenzene | Radical initiation (12–24 hrs) | HPLC (C18 column) |
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹⁹F NMR : Critical for identifying SF₅ and fluorine substituents. Chemical shifts for SF₅ groups typically appear at δ −60 to −80 ppm .
- GC-MS : Validates molecular weight (MW 329.0) and detects impurities. Compare retention times with NIST reference data .
- X-ray Crystallography : Resolves stereoelectronic effects of the SF₅ group, as seen in structurally related compounds .
Basic: What safety protocols are mandatory for handling this compound?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in sealed, light-resistant containers at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How does the pentafluorosulfur group influence reactivity in cross-coupling reactions?
Answer:
The SF₅ group exhibits strong electron-withdrawing effects (−I), which can:
- Activate Aromatic Rings : Enhance electrophilic substitution at para positions, as observed in SF₅Br additions to olefins .
- Steric Hindrance : The bulky SF₅ group may reduce yields in Suzuki-Miyaura couplings. Optimize using Pd(OAc)₂/XPhos catalysts at 100°C .
Contradiction Note : While SF₅ typically deactivates rings, its meta-directing nature in brominated derivatives requires careful regiochemical analysis .
Advanced: How should researchers resolve contradictory thermal stability data?
Answer:
- Decomposition Analysis : Use TGA-DSC to identify decomposition products (e.g., HF, SO₂F₂) under controlled heating (5°C/min) .
- Comparative Studies : Cross-reference with SF₅Cl analogs, which decompose at 200–250°C, versus SF₅Br derivatives (150–200°C) .
| Technique | Conditions | Key Observations |
|---|---|---|
| TGA-DSC | N₂ atmosphere, 25–300°C | Mass loss at 175°C correlates with HF release |
| FT-IR | Gas-phase analysis | Peaks at 1250 cm⁻¹ (S=O stretch) |
Advanced: What computational methods predict the compound’s reactivity?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model SF₅’s electronic effects. Compare HOMO-LUMO gaps with experimental reactivity .
- Molecular Dynamics : Simulate solvent interactions (e.g., DCM vs. THF) to predict solubility and aggregation behavior .
Validation : Match computed ¹⁹F NMR shifts (±5 ppm) with experimental data to refine computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
